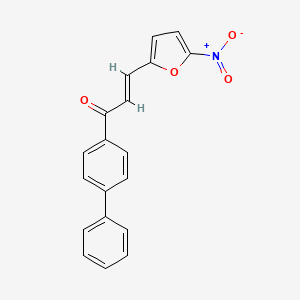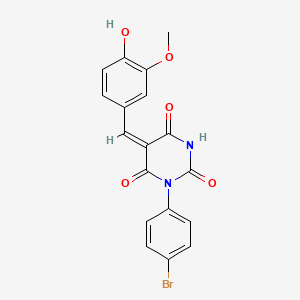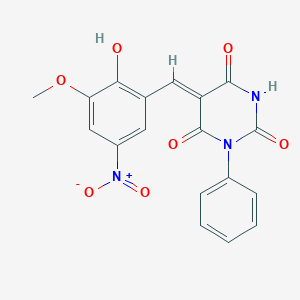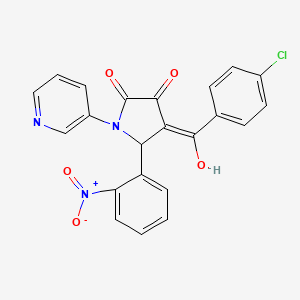
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one
Vue d'ensemble
Description
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as BNPF, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. BNPF is a yellow crystalline powder with a molecular weight of 337.34 g/mol and a melting point of 174-176°C. In
Mécanisme D'action
The mechanism of action of 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, but it is believed to exert its biological activities through various pathways. In cancer cells, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine production is suppressed by 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one through the inhibition of NF-κB signaling. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one's anti-oxidant properties are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to have various biochemical and physiological effects. In cancer cells, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokine production is suppressed by 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one, leading to reduced inflammation. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one's anti-oxidant properties have been shown to protect against oxidative stress-induced damage in cells. Its antimicrobial activity has been found to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one in lab experiments is its relatively low cost and easy synthesis method. Additionally, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to exhibit multiple biological activities, making it a versatile compound for research. However, one limitation of using 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one.
Orientations Futures
There are several future directions for research on 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its anti-inflammatory, anti-oxidant, and antimicrobial properties. Finally, the development of more efficient synthesis methods and modifications of the compound may lead to improved biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been studied for its potential use as a therapeutic agent in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Its anti-oxidant properties have been shown to protect against oxidative stress-induced damage. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(12-10-17-11-13-19(24-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNRXUWJCLOPRS-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B3904267.png)
![1-ethyl-2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}quinolinium iodide](/img/structure/B3904273.png)
![1-{2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B3904275.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904283.png)


![4-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904301.png)



![1,1'-(1,4-piperazinediyl)bis[3-(3-methylphenoxy)-2-propanol]](/img/structure/B3904325.png)


![4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904367.png)